![molecular formula C11H25Br2N B590048 N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide CAS No. 88805-95-2](/img/structure/B590048.png)
N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide
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Overview
Description
“N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide” is likely an organic compound containing a bromopropyl and butylbutan-1-amine group. The presence of the bromine atom suggests that it could be used in substitution reactions .
Molecular Structure Analysis
The molecule likely has a chain structure due to the presence of the alkyl groups (butyl and propyl). The bromine atom is likely connected to the propyl group, and the amine (NH2) is likely connected to the butyl group .Chemical Reactions Analysis
Amines are basic and can react with acids to form salts. Also, the bromine atom could potentially make this compound a good candidate for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, amines have a fishy smell, are soluble in water, and can participate in hydrogen bonding .Scientific Research Applications
Synthesis of Photochemically Reactive Compounds
3-Bromopropyldibutylamine Hydrobromide: is utilized in the synthesis of photochemically reactive compounds, such as azobenzene rotaxanes . These compounds have the ability to change their geometric configuration upon exposure to light, making them useful in the development of molecular machines and switches.
Development of Thermally Reactive Molecules
The compound serves as a precursor in creating thermally reactive molecules, particularly indolocarbazole-containing 2rotaxanes . These molecules can alter their structure with temperature changes, which is beneficial for creating responsive materials in nanotechnology.
Chemical Modification of Molecular Skeletons
This compound is often used to introduce a propylamine group into molecular skeletons . This modification is crucial in the field of organic synthesis, where it can lead to the creation of new drugs and materials with novel properties.
Creation of Biochemical Probes
In proteomics research, 3-Bromopropyldibutylamine Hydrobromide is used to create biochemical probes . These probes can bind to specific proteins or enzymes, allowing scientists to study biological processes and identify potential drug targets.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-bromopropyl)-N-butylbutan-1-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24BrN.BrH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFUYGASMVCGLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10750261 |
Source
|
Record name | N-(3-Bromopropyl)-N-butylbutan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10750261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide | |
CAS RN |
88805-95-2 |
Source
|
Record name | N-(3-Bromopropyl)-N-butylbutan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10750261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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